REACTION_CXSMILES
|
[NH2:1][C:2]1[S:3][C:4](S)=[N:5][N:6]=1.Cl[CH2:9][C:10]#[N:11]>C(O)C>[NH2:1][C:2]1[S:3][C:4]([CH2:9][C:10]#[N:11])=[N:5][N:6]=1
|
Name
|
|
Quantity
|
66.5 g
|
Type
|
reactant
|
Smiles
|
NC=1SC(=NN1)S
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
41.1 g
|
Type
|
reactant
|
Smiles
|
ClCC#N
|
Control Type
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UNSPECIFIED
|
Setpoint
|
75 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
at reflux
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Type
|
TEMPERATURE
|
Details
|
Heating
|
Type
|
CUSTOM
|
Details
|
about 400 ml of distillate is removed
|
Type
|
ADDITION
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Details
|
water (150 ml) is added
|
Type
|
CUSTOM
|
Details
|
to drop to about 50° C
|
Type
|
ADDITION
|
Details
|
by adding slowly a solution of Na2CO3
|
Type
|
TEMPERATURE
|
Details
|
the mixture is cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
the gray product is collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
The moist filter cake is recrystallized from 300 ml of ethanol
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |